molecular formula C49H55N9O7 B12383176 Bz-RGFFP-4M|ANA

Bz-RGFFP-4M|ANA

Cat. No.: B12383176
M. Wt: 882.0 g/mol
InChI Key: PAPRWSLVXWNEPB-MFDNGWNGSA-N
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Description

Bz-RGFFP-4MβNA (CAS 782432-03-5) is a fluorogenic peptide substrate designed for measuring the enzymatic activity of Cathepsin D, an aspartic protease involved in protein degradation and disease pathways such as cancer and neurodegenerative disorders . Its structure includes a peptide sequence (RGFFP) linked to the fluorogenic group 4-methoxy-β-naphthylamide (4MβNA), which emits fluorescence at 425 nm upon cleavage . Key properties include:

  • Molecular weight: 882.02 g/mol
  • Molecular formula: C₄₉H₅₅N₉O₇
  • Assay compatibility: Colorimetric or fluorescent detection (excitation/emission: 340/425 nm) .

This substrate is stable under specific storage conditions (-20°C for powder, -80°C for dissolved form) and is widely used in kinetic studies to determine enzymatic efficiency (e.g., $ k{cat}/KM $) .

Properties

Molecular Formula

C49H55N9O7

Molecular Weight

882.0 g/mol

IUPAC Name

(2S)-1-[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-benzamido-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]-N-(4-methoxynaphthalen-2-yl)pyrrolidine-2-carboxamide

InChI

InChI=1S/C49H55N9O7/c1-65-42-30-36(29-35-21-11-12-22-37(35)42)54-47(63)41-24-14-26-58(41)48(64)40(28-33-17-7-3-8-18-33)57-46(62)39(27-32-15-5-2-6-16-32)55-43(59)31-53-45(61)38(23-13-25-52-49(50)51)56-44(60)34-19-9-4-10-20-34/h2-12,15-22,29-30,38-41H,13-14,23-28,31H2,1H3,(H,53,61)(H,54,63)(H,55,59)(H,56,60)(H,57,62)(H4,50,51,52)/t38-,39-,40-,41-/m0/s1

InChI Key

PAPRWSLVXWNEPB-MFDNGWNGSA-N

Isomeric SMILES

COC1=CC(=CC2=CC=CC=C21)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CC5=CC=CC=C5)NC(=O)CNC(=O)[C@H](CCCN=C(N)N)NC(=O)C6=CC=CC=C6

Canonical SMILES

COC1=CC(=CC2=CC=CC=C21)NC(=O)C3CCCN3C(=O)C(CC4=CC=CC=C4)NC(=O)C(CC5=CC=CC=C5)NC(=O)CNC(=O)C(CCCN=C(N)N)NC(=O)C6=CC=CC=C6

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bz-RGFFP-4M|ANA involves the stepwise assembly of the peptide chain using solid-phase peptide synthesis (SPPS). The process typically starts with the attachment of the first amino acid to a solid resin, followed by the sequential addition of protected amino acids. Each coupling step is facilitated by activating agents such as carbodiimides or uronium salts. After the assembly of the peptide chain, the compound is cleaved from the resin and deprotected to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often employed to increase efficiency and reproducibility. The use of high-purity reagents and stringent quality control measures ensures the consistency and reliability of the final product .

Chemical Reactions Analysis

Types of Reactions

Bz-RGFFP-4M|ANA primarily undergoes hydrolysis reactions catalyzed by cathepsin D. The enzyme cleaves the peptide bond between phenylalanine residues, releasing the 4-methoxy-β-naphthylamine moiety .

Common Reagents and Conditions

    Reagents: Cathepsin D, buffer solutions (e.g., phosphate buffer)

    Conditions: Optimal pH for cathepsin D activity (typically around pH 3.5-4.0), temperature (37°C)

Major Products

The hydrolysis of this compound by cathepsin D results in the formation of smaller peptide fragments and the release of 4-methoxy-β-naphthylamine, which can be detected colorimetrically or fluorometrically .

Mechanism of Action

Bz-RGFFP-4M|ANA acts as a substrate for cathepsin D. The enzyme recognizes and binds to the peptide sequence, cleaving the peptide bond between phenylalanine residues. This hydrolytic reaction releases the 4-methoxy-β-naphthylamine moiety, which can be quantified using colorimetric or fluorometric methods. The activity of cathepsin D can be assessed based on the rate of substrate cleavage .

Comparison with Similar Compounds

Enzyme Specificity

In contrast:

  • DABCYL-Gaba-SQNYPIVQ-EDANS : A FRET-based retropepsin substrate cleaved efficiently by PfDdi1 ($ k{cat}/KM $ = 1.2 × 10³ M⁻¹s⁻¹) .

This specificity makes Bz-RGFFP-4MβNA ideal for isolating Cathepsin D activity in complex biological samples, minimizing cross-reactivity .

Structural and Functional Differences

Parameter Bz-RGFFP-4MβNA DABCYL-Gaba-SQNYPIVQ-EDANS Suc-LLVY-AMC
Target Enzyme Cathepsin D PfDdi1 (retroviral aspartase) Proteasome
Peptide Sequence RGFFP SQNYPIVQ LLVY
Fluorophore/Quencher 4MβNA (fluorophore) EDANS/DABCYL (FRET pair) AMC (fluorophore)
Emission Wavelength 425 nm 460 nm 460 nm
Key Applications Cancer, Alzheimer’s research Antimalarial drug development Protein turnover studies
  • Fluorophore Sensitivity : Unlike AMC-based substrates (e.g., Suc-LLVY-AMC), Bz-RGFFP-4MβNA’s 4MβNA group requires corrections for inner filter effects in FRET assays .
  • Sequence Specificity : The RGFFP motif aligns with Cathepsin D’s preference for hydrophobic residues, whereas SQNYPIVQ and LLVY target PfDdi1 and proteasomes, respectively .

Kinetic Performance

Comparative studies show:

  • PfDdi1 hydrolyzes DABCYL-Gaba-SQNYPIVQ-EDANS 10-fold faster than Suc-LLVY-AMC .
  • Bz-RGFFP-4MβNA’s insensitivity to PfDdi1 underscores its utility in multiplex assays where protease cross-talk is a concern .

Practical Considerations

  • Storage Stability : Bz-RGFFP-4MβNA’s dissolved form has a shorter shelf life (1 month at -20°C) compared to Suc-LLVY-AMC (often stable for months).
  • Assay Compatibility : Requires specialized equipment (e.g., VICTOR Multilabel plate reader) for real-time fluorescence monitoring, similar to other fluorogenic substrates .

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